molecular formula C11H22 B13813751 4-Methyl-1-decene CAS No. 13151-29-6

4-Methyl-1-decene

Cat. No.: B13813751
CAS No.: 13151-29-6
M. Wt: 154.29 g/mol
InChI Key: IMRKOERSTLKEAO-UHFFFAOYSA-N
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Description

4-Methyl-1-decene is an organic compound with the molecular formula C11H22. It is a branched alkene, specifically a methylated derivative of 1-decene. This compound is characterized by the presence of a double bond between the first and second carbon atoms and a methyl group attached to the fourth carbon atom in the decene chain. It is a colorless liquid with a relatively low boiling point and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-decene can be synthesized through several methods, including:

    Alkylation of 1-decene: This involves the reaction of 1-decene with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

    Dehydration of 4-methyl-1-decanol: This method involves the dehydration of 4-methyl-1-decanol using a strong acid like sulfuric acid to yield this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through the oligomerization of ethylene followed by selective hydrogenation and isomerization processes. These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-decene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methyl-1-decanol or further to 4-methyl-decanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrogenation: The double bond in this compound can be hydrogenated to form 4-methyl-decane using hydrogen gas in the presence of a palladium or platinum catalyst.

    Halogenation: It reacts with halogens such as chlorine or bromine to form dihalogenated products like 4-methyl-1,2-dichlorodecane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Hydrogenation: Hydrogen gas with a palladium on carbon catalyst.

    Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: 4-Methyl-1-decanol, 4-methyl-decanoic acid.

    Hydrogenation: 4-Methyl-decane.

    Halogenation: 4-Methyl-1,2-dichlorodecane.

Scientific Research Applications

4-Methyl-1-decene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including alcohols, acids, and halogenated derivatives.

    Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: It is used in the production of lubricants, surfactants, and plasticizers due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Methyl-1-decene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of alcohols or acids.

Comparison with Similar Compounds

    1-Decene: A straight-chain alkene with a similar structure but without the methyl group.

    4-Methyl-1-pentene: A shorter chain alkene with a similar branching pattern.

    2-Methyl-1-decene: Another methylated decene but with the methyl group attached to the second carbon atom.

Comparison: 4-Methyl-1-decene is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to 1-decene, it has a higher boiling point and different reactivity due to the presence of the methyl group. Compared to 4-Methyl-1-pentene, it has a longer carbon chain, which influences its solubility and applications.

Properties

CAS No.

13151-29-6

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

4-methyldec-1-ene

InChI

InChI=1S/C11H22/c1-4-6-7-8-10-11(3)9-5-2/h5,11H,2,4,6-10H2,1,3H3

InChI Key

IMRKOERSTLKEAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CC=C

Origin of Product

United States

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